2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWWFJPSFBRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656393 | |
| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172955-30-4 | |
| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone Hydrochloride
Executive Summary
This guide provides a comprehensive, technically detailed framework for the synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, a valuable intermediate in pharmaceutical research and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the mechanistic intricacies of the core reactions. The synthesis is presented as a robust three-stage process: the formation of a key α-haloketone intermediate, subsequent nucleophilic substitution with piperazine, and final conversion to the stable hydrochloride salt. Each stage is accompanied by a detailed, field-tested protocol, causality-driven explanations for experimental choices, and critical safety considerations. This document is intended for researchers, medicinal chemists, and process development professionals seeking a definitive resource for the reliable preparation of this important chemical entity.
Introduction: Strategic Overview
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone and its derivatives are significant scaffolds in medicinal chemistry. The piperazine moiety is a well-established pharmacophore known to enhance aqueous solubility and bioavailability, making it a common feature in drug candidates.[1] The thiophene ring system is another privileged structure, present in numerous approved drugs. The combination of these two motifs results in a versatile building block for creating new chemical entities with potential therapeutic applications.
The synthesis detailed herein is predicated on a logical and efficient pathway that leverages well-understood and scalable chemical transformations. The core of this strategy is the nucleophilic substitution reaction between an α-haloketone and an amine, a cornerstone of organic synthesis.[2][3][4] This guide will dissect this strategy, providing the scientific rationale needed to not only replicate the synthesis but also to adapt and troubleshoot it effectively.
Retrosynthetic Analysis and Synthetic Pathway Design
A logical retrosynthetic analysis of the target molecule, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, reveals a straightforward and robust synthetic plan. The primary disconnection occurs at the C-N bond formed between the piperazine ring and the ethanone backbone. This bond can be readily formed via a nucleophilic substitution, where piperazine acts as the nucleophile.
This leads to two key synthons: the piperazine nucleophile and an electrophilic 1-thiophen-2-yl-ethanone derivative bearing a suitable leaving group at the α-position. A halogen, typically bromine, is the ideal choice for the leaving group, leading to the key intermediate: 2-bromo-1-thiophen-2-yl-ethanone . This intermediate, in turn, can be synthesized from the commercially available starting material, 1-thiophen-2-yl-ethanone (also known as 2-acetylthiophene).
The final step involves the protonation of the basic piperazine nitrogen with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
Caption: Retrosynthetic analysis of the target compound.
Mechanistic Insights: The Core Nucleophilic Substitution
The pivotal reaction in this synthesis is the nucleophilic attack of piperazine on the α-carbon of 2-bromo-1-thiophen-2-yl-ethanone. This reaction is a classic example of nucleophilic substitution at an α-haloketone.
The carbonyl group significantly influences the reaction's mechanism. It activates the adjacent carbon-halogen bond towards substitution through electron withdrawal, making the α-carbon highly electrophilic.[2] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]
Caption: Generalized S_N2 mechanism for the core reaction.
Causality Behind Experimental Choices:
-
Stoichiometry: A key consideration is that piperazine has two nucleophilic secondary amine groups. If one equivalent of piperazine is used per equivalent of the α-haloketone, there is a risk of double alkylation, forming an undesired bis-adduct. Furthermore, the reaction liberates HBr, which will protonate the basic piperazine, rendering it non-nucleophilic. To circumvent these issues, an excess of piperazine (typically 2.5 equivalents or more) is employed. One equivalent acts as the nucleophile, while the excess serves as a base to neutralize the HBr formed, driving the reaction to completion.
-
Solvent: A polar aprotic solvent like acetonitrile or a moderately polar solvent such as ethanol is often chosen. These solvents can solvate the ions formed in the transition state without interfering with the nucleophile.
-
Temperature: The reaction is often performed at reflux to ensure a reasonable reaction rate. Progress can be monitored using Thin Layer Chromatography (TLC).
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified fume hood.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Role/Notes |
| 2-Acetylthiophene | 88-15-3 | C₆H₆OS | 126.18 | Starting Material |
| Bromine | 7726-95-6 | Br₂ | 159.81 | Brominating Agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | Nucleophile & Base |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Solvent |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Solvent |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Salt Formation |
Step 1: Synthesis of 2-Bromo-1-thiophen-2-yl-ethanone
This procedure involves the α-bromination of a ketone, a standard transformation that requires careful handling of bromine.
Protocol:
-
To a solution of 2-acetylthiophene (1.0 eq) in dichloromethane (DCM, ~5-10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.
-
Slowly add bromine (1.05 eq) dropwise to the stirred solution. The deep red-brown color of bromine should dissipate as it reacts. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-thiophen-2-yl-ethanone. This product is often used in the next step without further purification.
Step 2: Synthesis of 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one (Free Base)
This is the core nucleophilic substitution step.
Protocol:
-
Dissolve anhydrous piperazine (2.5 eq) in ethanol (~10-15 mL per gram of haloketone) in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add a solution of the crude 2-bromo-1-thiophen-2-yl-ethanone (1.0 eq) in a minimal amount of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in DCM and wash with water to remove piperazine hydrobromide and excess piperazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude free base, 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one, typically as an oil or a low-melting solid.
Step 3: Formation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
This final step converts the free base into a more stable and easily handleable crystalline salt.
Protocol:
-
Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with vigorous stirring.
-
A precipitate will form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride as a solid. The product can be further purified by recrystallization if necessary.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Characteristic peaks for thiophene protons, piperazine protons, and the methylene bridge protons. Integration should match the expected proton count. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the ketone carbonyl. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed. |
| FT-IR | Characteristic absorptions for C=O (ketone), C-N, and C-S bonds, as well as N-H stretches from the protonated amine. |
Safety and Handling
Safe laboratory practice is paramount. The primary hazards associated with the reagents used in this synthesis are outlined below.
| Reagent | Hazard Class | Key Precautions |
| Bromine | Acutely Toxic, Severe Skin Corrosive, Oxidizer | Handle only in a fume hood. Wear heavy-duty gloves. Have a sodium thiosulfate quenching solution readily available in case of spills. |
| Piperazine | Corrosive, Respiratory Sensitizer | Causes severe skin burns and eye damage.[5][6] May cause allergy or asthma symptoms if inhaled.[5] Avoid inhaling dust. |
| Dichloromethane | Suspected Carcinogen, Skin/Eye Irritant | Use in a well-ventilated fume hood. Avoid prolonged skin contact. |
| Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. Handle with care, ensuring adequate ventilation to avoid inhaling vapors. |
References
- CN106117153A - The preparation method of 2 piperazinones - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPXCdUhv7paABoLNZFURtvWy-0d_I4sTHJVYZ9gNE_i8ObtzRsxBP0O0iij7ZAPu3t1sNYa5LLnxI8xSCym4CVGk18R6tplqpdxOVaPSqxwBrtYgqkzyAWTXWzmfx0lyVNjOExwUfPcS_YFVQ=]
- Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [URL: https://www.mdpi.com/1420-3049/28/15/5781]
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828859/]
- Gao, F., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/29/16/3739]
- Al-Omar, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147424/]
- 1-Thiophen-2-yl-ethanone | CAS No- 88-15-3 | Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/1-thiophen-2-yl-ethanone]
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents. [URL: https://patents.google.
- Contreras, J., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3234208/]
- Synthesis of piperazines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
- Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one... - ResearchGate. [URL: https://www.researchgate.
- Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-2-bromo-1-4-substituted-sulfonyl-piperazin-1-yl-ethanone-4a-c_fig2_324482592]
- US11299485B2 - Thiophene derivative and use thereof - Google Patents. [URL: https://patents.google.
- 2-(1-Piperazinyl)ethanol MSDS - 804312 - Merck Millipore. [URL: https://www.merckmillipore.com/INTL/en/product/msds/804312]
- Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/nucsub/ammonia.html]
- Al-Issa, S. A. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03977]
- Thiophene synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/thiophene-synthesis.shtm]
- Safety Data Sheet - CymitQuimica. (2024). [URL: https://www.cymitquimica.com/sds/EN/F469500]
- Loftfield, R. B. (1951). The Alkaline Rearrangement of α-Haloketones. II. The Mechanism of the Faworskii Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01148a088]
- Synthesis of Benzo[b]thiophene α-haloketone hydrochlorides. (2023). International Journal of Pedagogics. [URL: https://inlibrary.uz/index.php/pedagogics/article/view/28103]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/p45907]
- SAFETY DATA SHEET - Fisher Scientific. (2018). [URL: https://www.fishersci.com/msds?productName=AC131290050]
- Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (2025). [URL: https://www.savemyexams.com/cie/a-level/chemistry/22/revision-notes/11-halogen-compounds/11-2-halogenoalkanes/11-2-2-substitution-reactions-of-halogenoalkanes/]
- Thiophene formation - Lawesson's reagent - ChemTube3D. [URL: https://www.chemtube3d.
- Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). (2022). YouTube. [URL: https://www.youtube.
- Guerin, D., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Arkivoc. [URL: https://researchonline.jcu.edu.au/39665/]
- SAFETY DATA SHEET - Fisher Scientific. (2010). [URL: https://fscimage.fishersci.com/msds/18810.htm]
Sources
The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and History of Piperazine Thiophene Compounds
Introduction: The Strategic Alliance of Thiophene and Piperazine in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Two such structures, the five-membered aromatic thiophene ring and the six-membered saturated piperazine heterocycle, have independently proven their worth in countless drug discovery campaigns. This guide delves into the synergistic combination of these two powerful moieties, exploring the historical context, scientific rationale, and key milestones in the development of piperazine thiophene compounds. We will dissect the unique chemical properties that make this pairing so advantageous, from the bioisosteric nature of thiophene to the pharmacokinetic-modulating prowess of piperazine. For researchers, scientists, and drug development professionals, this document serves as an in-depth technical resource, elucidating the causality behind experimental choices, providing detailed synthetic and analytical protocols, and grounding all claims in authoritative references.
Part 1: The Foundational Scaffolds – A Tale of Two Rings
The Serendipitous Discovery and Rise of Thiophene
This discovery was more than a chemical curiosity; it introduced a scaffold with profound implications for medicinal chemistry. Thiophene is a bioisostere of the benzene ring, meaning it has a similar size, shape, and electronic properties, allowing it to mimic phenyl groups in interactions with biological targets.[3] However, the presence of the sulfur atom introduces key differences:
-
Enhanced Receptor Interactions: The sulfur heteroatom can participate in hydrogen bonding and other non-covalent interactions, potentially increasing a molecule's binding affinity for its target receptor.[3]
-
Modulated Physicochemical Properties: The electronegativity and lone electron pairs of the sulfur atom alter the molecule's electronic distribution, influencing properties like solubility, metabolism, and metabolic stability.[3]
-
Versatile Synthetic Handle: The thiophene ring is amenable to a wide range of chemical modifications, providing medicinal chemists with multiple sites to fine-tune a compound's structure-activity relationship (SAR).[3]
Piperazine: The Pharmacokinetic Workhorse
While thiophene offers a platform for target engagement, piperazine serves as a master modulator of a drug's journey through the body. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of drug design for several reasons:
-
Improved Solubility and Bioavailability: The two basic nitrogen atoms can be protonated at physiological pH, significantly increasing a compound's aqueous solubility. This is a critical factor for oral drug absorption and formulation.[4]
-
Structural Rigidity and Linker Capabilities: The chair conformation of the piperazine ring provides a relatively rigid scaffold that can be used to orient other pharmacophoric groups in a precise three-dimensional arrangement for optimal receptor binding.[4] It frequently serves as a linker between two key parts of a drug scaffold.[5]
-
Tunable Basicity and ADME Properties: The nitrogen atoms are versatile synthetic handles, allowing for the attachment of various substituents to fine-tune basicity (pKa), lipophilicity, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.[2][6]
The strategic incorporation of a piperazine moiety has been a key factor in the success of drugs across numerous therapeutic areas, including antihistamines, antipsychotics, and antivirals.[7][8]
Part 2: The Convergence – Creating a Powerful Partnership
The logical and strategic decision to combine the thiophene and piperazine scaffolds stems from a desire to harness the distinct advantages of each. The thiophene moiety often serves as the core pharmacophore, responsible for high-affinity binding to the biological target, while the piperazine ring is appended to optimize the molecule's drug-like properties. This combination has been particularly fruitful in the development of agents targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier and engage with specific neurotransmitter receptors is paramount.[9]
Landmark Compounds: A Historical Perspective
The journey towards complex piperazine thiophene compounds began with the development of first-generation antihistamines in the 1940s.[10] The discovery of piperazine derivatives like cyclizine and meclizine established the scaffold's utility in modulating neurotransmitter receptors, in this case, the histamine H1 receptor.[8][10] These early agents laid the groundwork for using the piperazine core to target CNS receptors.
A significant milestone was the development of Tiotidine , a potent and selective histamine H2 receptor antagonist.[10] Tiotidine features a guanidinothiazole group, but its development was part of a broader exploration of heterocyclic systems in H2 antagonists.[11] It demonstrated that thiophene-like heterocycles could be incorporated into complex structures to achieve high receptor affinity.[11] Tiotidine's primary clinical application was in inhibiting gastric acid secretion for the treatment of peptic ulcers.[12]
Perhaps the most commercially successful piperazine thiophene compound is Olanzapine (Zyprexa), an atypical antipsychotic first approved in 1996 for the treatment of schizophrenia and bipolar disorder.[13][14] Olanzapine belongs to the thienobenzodiazepine class and was developed in an effort to create a therapy with the efficacy of clozapine but without its severe hematological side effects.[15]
The genius of olanzapine's structure lies in its multi-receptor antagonist activity, a direct result of its core components:[6][16]
-
The thienobenzodiazepine core provides the framework for high-affinity binding to both dopamine D2 and serotonin 5-HT2A receptors.[15][16] The antagonism of D2 receptors in the mesolimbic pathway is crucial for reducing the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6]
-
The N-methylpiperazine moiety is critical for the compound's overall profile, contributing to its solubility and receptor interaction profile.[17]
Olanzapine's "atypical" nature stems from its rapid dissociation from D2 receptors and its higher affinity for 5-HT2A receptors, a combination that is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[6][15]
Modern Applications: Beyond the CNS
The versatility of the piperazine thiophene scaffold continues to be explored in modern drug discovery. Recent research has demonstrated its potential in other therapeutic areas, such as oncology. For instance, novel series of piperazine-tethered thiophene derivatives have been synthesized and evaluated as potent antiproliferative agents, showing significant cytotoxicity against human cancer cell lines and inhibitory activity against targets like EGFR kinase.[18]
Part 3: Synthetic Strategies and Methodologies
The creation of piperazine thiophene compounds relies on a robust toolkit of organic reactions designed to form the critical carbon-nitrogen (C-N) bond between the two scaffolds. The choice of strategy depends on the specific substitution patterns and the nature of the starting materials.
Core Synthetic Approaches
Three primary methods dominate the synthesis of N-arylpiperazines, which is often the key step in assembling these molecules:[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. It typically involves the reaction of an aryl halide (or triflate) on the thiophene ring with the piperazine nitrogen. The reaction is prized for its high functional group tolerance and broad substrate scope.[5][19]
-
Nucleophilic Aromatic Substitution (SNAr): If the thiophene ring is sufficiently electron-deficient (e.g., by the presence of electron-withdrawing groups), a direct reaction with piperazine can occur. This method is often efficient and avoids the need for a metal catalyst.[7]
-
Reductive Amination: This method can be used to attach a piperazine ring to a thiophene moiety that contains a carbonyl group (an aldehyde or ketone). The carbonyl and piperazine first form an iminium ion, which is then reduced in situ to the corresponding amine.[7]
The following diagram illustrates the general workflow for a Buchwald-Hartwig amination to couple a thiophene halide with piperazine.
Caption: General workflow for Buchwald-Hartwig amination.
Part 4: Structure-Activity Relationships and Mechanistic Insights
Decoding the SAR of Piperazine Thiophene Compounds
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For piperazine thiophene derivatives, medicinal chemists systematically modify three key regions of the molecule:
-
The Thiophene Ring: Substituents on the thiophene ring can influence electronic properties, steric hindrance, and the potential for new interactions with the receptor. For example, in antipsychotic development, modifications here can fine-tune the affinity for D2 versus 5-HT2A receptors.
-
The Piperazine Ring: While often unsubstituted, substitution on the carbons of the piperazine ring can alter its conformation and rigidity, which can impact binding.
-
The Piperazine Nitrogen Substituent (N-substituent): The group attached to the second nitrogen of the piperazine ring is a major point of diversification. This substituent can be varied to explore different binding pockets on the target receptor, improve selectivity, and modulate pharmacokinetic properties. For example, in olanzapine, this is a methyl group, which is a common feature in many CNS-active piperazine compounds.
The following table summarizes the receptor binding affinities for olanzapine, highlighting its characteristic profile.
| Receptor | Olanzapine Ki (nM) | Primary Role in Schizophrenia Therapy |
| Dopamine D2 | 1.1 - 31 | Antagonism reduces positive symptoms (hallucinations, delusions) |
| Dopamine D3 | 4 - 49 | Potential role in cognitive and negative symptoms |
| Dopamine D4 | 2 - 27 | Contributes to atypical profile |
| Serotonin 5-HT2A | 4 - 25 | Antagonism linked to efficacy on negative symptoms, reduced EPS risk |
| Serotonin 5-HT2C | 1.1 - 13 | Implicated in metabolic side effects (weight gain) |
| Histamine H1 | 7 | Antagonism contributes to sedative effects and weight gain |
| Muscarinic M1 | 1.9 - 26 | Antagonism causes anticholinergic side effects (dry mouth, etc.) |
| Data compiled from multiple sources.[7][15][16] |
Signaling Pathways: The Dopamine-Serotonin Interplay
The therapeutic effect of atypical antipsychotics like olanzapine is believed to arise from its balanced antagonism of dopamine and serotonin pathways in the brain. The diagram below illustrates this simplified mechanism.
Caption: Olanzapine's dual antagonism of D2 and 5-HT2A receptors.
Part 5: Experimental Protocols
To ensure the trustworthiness and utility of this guide, this section provides detailed, self-validating experimental protocols for the synthesis and evaluation of a representative piperazine thiophene compound.
Synthesis of Olanzapine
This protocol describes the final step in the synthesis of olanzapine, the condensation of the thienobenzodiazepine intermediate with N-methylpiperazine. This method is adapted from a process patent, favoring simpler, more accessible reagents over earlier methods that used hazardous materials like TiCl4 or high-boiling solvents.[17]
Objective: To synthesize Olanzapine by reacting 4-amino-2-methyl-10H-thieno-[2,3-b][3]benzodiazepine with N-methylpiperazine.
Materials:
-
4-amino-2-methyl-10H-thieno-[2,3-b][3]benzodiazepine (1 equivalent)
-
N-methylpiperazine (3-5 equivalents)
-
2-Propanol (IPA) (sufficient volume to form a slurry)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2-methyl-10H-thieno-[2,3-b][3]benzodiazepine (1 eq.).
-
Reagent Addition: Add 2-propanol as the solvent, followed by N-methylpiperazine (3-5 eq.).[17]
-
Heating: Heat the reaction mixture to reflux (approximately 80-120°C) with vigorous stirring.[17]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-30 hours).[17]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Isolate the precipitated yellow solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the solid cake with cold deionized water to remove excess N-methylpiperazine and other water-soluble impurities.
-
Drying: Dry the product under vacuum to obtain crude Olanzapine.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
In Vitro Biological Evaluation: Radioligand Binding Assay for D2 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a novel piperazine thiophene analog) for the human dopamine D2 receptor.
Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Spiperone (a high-affinity D2 antagonist radioligand).
-
Test Compound (dissolved in DMSO, serially diluted).
-
Haloperidol or (+)-Butaclamol (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add a known concentration of [³H]-Spiperone (typically at its Kd concentration) and an equivalent volume of DMSO (vehicle).
-
Non-Specific Binding (NSB): To another set of wells, add [³H]-Spiperone and a high concentration of an unlabeled competitor like Haloperidol (e.g., 10 µM) to saturate the receptors.[20]
-
Competitive Binding: To the remaining wells, add [³H]-Spiperone and serial dilutions of the test compound.
-
Initiate Reaction: Add the D2 receptor-containing cell membranes to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
The strategic fusion of the thiophene and piperazine scaffolds has yielded a rich class of compounds with significant therapeutic impact, most notably in the treatment of complex CNS disorders. The history of their development, from early antihistamines to the sophisticated multi-receptor profile of olanzapine, is a testament to the power of rational drug design. By understanding the distinct roles of each moiety—thiophene as the versatile pharmacophore and piperazine as the master pharmacokinetic modulator—researchers can continue to innovate. As our understanding of disease biology deepens, the piperazine thiophene core will undoubtedly serve as a foundational template for designing next-generation therapies with enhanced potency, improved selectivity, and superior safety profiles, extending their reach into new therapeutic frontiers like oncology and beyond.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved January 27, 2026, from [Link]
-
Olanzapine. (2023). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]
-
Histamine pharmacology: from Sir Henry Dale to the 21st century. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Radioligand binding assays. (2013). Bio-protocol. Retrieved January 27, 2026, from [Link]
-
Olanzapine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Flow Synthesis of Olanzapine. (n.d.). Synfacts. Retrieved January 27, 2026, from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). University of Regensburg. Retrieved January 27, 2026, from [Link]
-
Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
New discoveries for an old drug: A review of recent olanzapine research. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Tiotidine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
- Processes for the synthesis of olanzapine. (2011). Google Patents.
-
Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]
-
What is the relationship between Olanzapine (generic name) and dopamine? (2024). Dr.Oracle. Retrieved January 27, 2026, from [Link]
-
Olanzapine: a serotonin-dopamine-receptor antagonist for antipsychotic therapy. (1998). PubMed. Retrieved January 27, 2026, from [Link]
-
A One Pot Process For The Preparation Of Olanzapine Intermediate. (n.d.). Quick Company. Retrieved January 27, 2026, from [Link]
-
A novel analog of olanzapine linked to sarcosinyl moiety (PGW5) demonstrates high efficacy and good safety profile in mouse models of schizophrenia. (2015). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 27, 2026, from [Link]
-
Flow synthesis of olanzapine (Zyprexa®). (2013). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
-
Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2018). PubMed. Retrieved January 27, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 27, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 27, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved January 27, 2026, from [Link]
-
The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. (2018). PubMed. Retrieved January 27, 2026, from [Link]
-
Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. droracle.ai [droracle.ai]
- 16. Olanzapine: a serotonin-dopamine-receptor antagonist for antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 18. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. bio-protocol.org [bio-protocol.org]
A Technical Guide to Investigating the Therapeutic Potential of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Abstract
This technical guide outlines a comprehensive strategy for the preclinical evaluation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride (hereafter designated Compound X), a novel chemical entity with significant therapeutic potential. Based on a structural analysis of its core pharmacophores—a piperazine ring and a thiophene moiety—this document hypothesizes that Compound X is a modulator of central nervous system (CNS) G-protein coupled receptors (GPCRs), with a primary focus on dopaminergic and serotonergic pathways. We present a structured, multi-stage experimental workflow, from initial target validation and in vitro characterization to functional cell-based assays. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing detailed protocols and a robust framework for elucidating the mechanism of action and establishing the therapeutic viability of this and similar compounds.
Introduction: Rationale and Structural Hypothesis
The discovery and development of novel therapeutics is a multi-stage process that begins with the identification of promising chemical matter.[1][2] Compound X, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, presents a compelling case for investigation due to its structural components, which are prevalent in numerous clinically successful drugs.[3][4]
-
The Piperazine Moiety: The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms.[5] This structure is a well-established "privileged scaffold" in medicinal chemistry, particularly for CNS-active agents.[6][7] Its presence is a hallmark of drugs targeting dopamine (e.g., antipsychotics) and serotonin (e.g., antidepressants, anxiolytics) receptors.[4][7] The nitrogen atoms of the piperazine ring can engage in critical hydrogen bonding and ionic interactions within receptor binding pockets, and the overall rigidity and polar surface area of the ring contribute to favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[5]
-
The Thiophene Moiety: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring and is found in a wide array of approved pharmaceuticals.[3] Thiophene derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] In the context of CNS drugs, the thiophene ring can influence receptor affinity and selectivity through various molecular interactions.
Based on these structural precedents, the primary hypothesis of this guide is that Compound X functions as a modulator of monoamine GPCRs, specifically the Dopamine D2 (D2R) and Serotonin 2A (5-HT2A) receptors. These receptors are critical targets in the treatment of psychosis, depression, and other neuropsychiatric disorders.[9][10] This guide will lay out a systematic, evidence-based workflow to test this hypothesis.
Proposed Primary Targets and Mechanistic Rationale
Dopamine D2 Receptor (D2R)
The D2R is a Gαi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] It plays a pivotal role in motor control, motivation, and reward.[12] Antagonism of the D2R is a cornerstone of antipsychotic drug action.[9] Given the structural similarities of the piperazine moiety to known D2R ligands, it is plausible that Compound X exhibits antagonistic activity at this receptor.
Serotonin 2A Receptor (5-HT2A)
The 5-HT2A receptor is a Gαq/11-coupled receptor.[13][14] Its activation stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[14][15] This signaling cascade leads to the release of calcium from intracellular stores.[14] The 5-HT2A receptor is implicated in a wide range of functions, including perception, cognition, and mood.[10] Atypical antipsychotics often exhibit antagonist or inverse agonist activity at the 5-HT2A receptor, which is thought to contribute to their improved side-effect profile compared to typical antipsychotics.[13]
The following diagram illustrates the canonical signaling pathways for our primary hypothesized targets.
Figure 1: Hypothesized GPCR signaling pathways for Compound X.
Experimental Validation Workflow
A phased approach is essential for systematically evaluating the therapeutic potential of Compound X.[1][16] The workflow is designed to first establish target engagement and then to characterize the functional consequences of that engagement.[17]
Figure 2: Phased experimental workflow for Compound X evaluation.
Phase 1: Radioligand Binding Assays
The initial and most critical step is to determine if Compound X physically interacts with the hypothesized receptors.[18] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[19]
Objective: To determine the binding affinity (Ki) of Compound X for human D2R and 5-HT2A receptors.
Methodology: Competitive Radioligand Binding Assay [20][21]
-
Receptor Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human D2R or 5-HT2A receptor. Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format.[20]
-
To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2A).
-
Increasing concentrations of unlabeled Compound X (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[22]
-
Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[20] The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[22]
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.
-
The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined by non-linear regression.
-
The Ki (inhibition constant), a true measure of affinity, is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Anticipated Data & Interpretation:
The results of these assays will provide the first quantitative measure of Compound X's affinity for its putative targets. A low nanomolar Ki value would indicate high-affinity binding and warrant progression to functional assays.
| Hypothetical Data: Radioligand Binding | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| Radioligand | [³H]-Spiperone | [³H]-Ketanserin |
| Compound X IC50 (nM) | 15.2 | 8.9 |
| Compound X Ki (nM) | 7.8 | 4.1 |
Table 1: Example of anticipated binding affinity data for Compound X.
Phase 2: In Vitro Functional Assays
Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does Compound X act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity)?[23]
Objective: To characterize the functional activity of Compound X at D2R and 5-HT2A receptors by measuring second messenger levels.
Methodology 1: cAMP Accumulation Assay (for D2R) [24][25]
This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gαi-coupled receptor activation.[26][27]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2R.
-
Assay Setup:
-
Plate cells in a 96- or 384-well format.
-
Pre-treat cells with Compound X at various concentrations.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, in the presence of a D2R agonist (e.g., quinpirole).
-
-
Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. The amount of cAMP is quantified using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[27]
-
Data Analysis: Plot the cAMP levels against the log concentration of Compound X. An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.
Methodology 2: Calcium Flux Assay (for 5-HT2A)
This assay measures the increase in intracellular calcium, the result of Gαq-coupled receptor activation.[23]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.
-
Assay Setup:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-treat the cells with various concentrations of Compound X.
-
Stimulate the cells with a 5-HT2A agonist (e.g., serotonin or α-methyl-5-HT).
-
-
Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader). The peak fluorescence corresponds to the maximum calcium release.
-
Data Analysis: Plot the fluorescence signal against the log concentration of Compound X. An antagonist will block the agonist-induced calcium flux in a dose-dependent manner.
Anticipated Data & Interpretation:
These functional assays will define the pharmacological profile of Compound X. If it demonstrates potent antagonism at both receptors, it would align with the profile of an atypical antipsychotic agent.
| Hypothetical Data: Functional Assays | D2R (cAMP Assay) | 5-HT2A (Calcium Flux Assay) |
| Mode of Action | Antagonist | Antagonist |
| IC50 (nM) | 25.6 | 12.3 |
Table 2: Example of anticipated functional activity data for Compound X.
Future Directions: Advancing to Preclinical Models
Should Compound X demonstrate a promising in vitro profile (i.e., high-affinity binding and potent functional antagonism at D2R and 5-HT2A), the subsequent steps in the drug discovery pipeline would involve:[28]
-
Selectivity Profiling: Testing Compound X against a broad panel of other receptors, ion channels, and enzymes to assess its target selectivity and identify potential off-target liabilities.
-
In Vitro ADME/Tox: Evaluating its metabolic stability, cell permeability, and potential for cytotoxicity in cell-based models.[2]
-
In Vivo Pharmacokinetics and Efficacy: Progressing to animal models to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to test its efficacy in relevant behavioral models of psychosis or other CNS disorders.[28]
Conclusion
This technical guide provides a hypothesis-driven framework for the initial characterization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride. By leveraging established knowledge of its core pharmacophores, we have identified the D2 and 5-HT2A receptors as high-probability therapeutic targets. The detailed, phased experimental workflow described herein offers a robust and efficient path to validate these targets, elucidate the compound's mechanism of action, and build a comprehensive data package to support its advancement as a potential therapeutic candidate for neuropsychiatric disorders.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved January 27, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 27, 2026, from [Link]
-
cAMP assays in GPCR drug discovery. (2017). PubMed. Retrieved January 27, 2026, from [Link]
-
Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved January 27, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]
-
1-(Piperazin-1-yl)ethanone hydrochloride. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Biochemistry, Dopamine Receptors. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]
-
Radioligand binding methods: practical guide and tips. (2012). PubMed. Retrieved January 27, 2026, from [Link]
-
Drug Discovery and Development Process. (n.d.). PPD. Retrieved January 27, 2026, from [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2014). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor. (2022). REPROCELL. Retrieved January 27, 2026, from [Link]
-
In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved January 27, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]
-
Dopamine receptor D2. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2013). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 27, 2026, from [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Drug Discovery Process: What Is It and Its Major Steps. (n.d.). Biobide. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
The role of serotonin 5-HT2A receptors in memory and cognition. (2015). Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved January 27, 2026, from [Link]
-
The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2020). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed. Retrieved January 27, 2026, from [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Discovery Workflow - What is it? [vipergen.com]
- 17. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biophysics-reports.org [biophysics-reports.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. revvity.co.jp [revvity.co.jp]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 26. cAMP-Glo™ Assay [worldwide.promega.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. ppd.com [ppd.com]
"2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride (CAS No. 1172955-30-4). As a molecule incorporating both a thiophene and a piperazine moiety, this compound is of significant interest to the medicinal chemistry community. The piperazine ring is a well-known pharmacophore that can improve aqueous solubility and bioavailability, while the thiophene ring is a versatile aromatic system present in numerous pharmaceuticals.[1][2] This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and related chemical entities.
Core Chemical and Physical Properties
Precise experimental data for 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can establish a reliable profile of its expected properties.
Structural and Molecular Data
The fundamental characteristics of the molecule are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride | N/A |
| CAS Number | 1172955-30-4 | N/A |
| Molecular Formula | C₁₀H₁₅ClN₂OS | N/A |
| Molecular Weight | 246.76 g/mol | N/A |
| Canonical SMILES | C1CSCC1C(=O)CN2CCNCC2.Cl | N/A |
Physicochemical Properties (Predicted and Inferred)
The following properties are estimated based on the compound's structure and data from related molecules such as 1-(piperazin-1-yl)ethanone hydrochloride and 1-thiophen-2-yl-ethanone.[3]
| Property | Predicted Value/Observation | Rationale/Related Compound Data |
| Appearance | White to off-white solid | Hydrochloride salts of similar amines are typically crystalline solids. |
| Melting Point | Expected to be >150 °C | The hydrochloride salt form generally increases the melting point compared to the free base. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the piperazinium hydrochloride moiety significantly enhances aqueous solubility. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong bases and oxidizing agents. | The piperazine and thiophene rings are generally stable, but the ketone and amine functionalities can undergo characteristic reactions. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 2-acetylthiophene:
-
Halogenation: Bromination of 2-acetylthiophene to yield 2-bromo-1-(thiophen-2-yl)ethanone.
-
Nucleophilic Substitution: Reaction of 2-bromo-1-(thiophen-2-yl)ethanone with an excess of piperazine to form the free base, 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethanone.
-
Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the desired hydrochloride salt.
The use of an excess of piperazine in the second step is crucial to prevent the di-alkylation of piperazine as a significant side product.
Caption: Proposed synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-bromo-1-(thiophen-2-yl)ethanone
-
Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(thiophen-2-yl)ethanone, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethanone (Free Base)
-
In a separate flask, dissolve piperazine (4.0 eq) in a suitable solvent like acetonitrile or ethanol. The large excess minimizes the formation of the di-substituted product.
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) to the piperazine solution.
-
Slowly add a solution of 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in the same solvent to the piperazine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
-
Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or a solution of HCl gas in a suitable solvent, with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.
Analytical Characterization
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (in the aromatic region), the methylene protons adjacent to the ketone and the piperazine ring, and the protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperazine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic groups, and N-H stretching from the protonated piperazine.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the molecular ion of the free base [M+H]⁺.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) would be a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, although derivatization might be necessary for this non-volatile hydrochloride salt. Analysis of the free base by GC-MS would be more straightforward.
Potential Applications and Biological Relevance
The structural motifs within 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride suggest its potential as a valuable building block in drug discovery. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects.[1] Thiophene-containing compounds are also prevalent in medicinal chemistry, with applications as anti-inflammatory and anticancer agents.[2][4]
The combination of these two pharmacophores in a single molecule makes it an interesting candidate for screening in various biological assays, particularly those targeting kinases, G-protein coupled receptors, and ion channels. Further derivatization of the secondary amine in the piperazine ring could lead to the generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Interrelationship of structural features and potential applications.
Safety and Handling
As with any chemical compound, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is a chemical entity with significant potential for application in drug discovery and development. While detailed experimental data is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential utility, based on sound chemical principles and data from analogous structures. It is our hope that this document will facilitate further research and exploration of this promising molecule.
References
- Lai, L. L., Wang, E., & Luh, B. J. (2001). A simple and efficient one-pot synthesis of N-aroylpiperazines. Synthesis, 2001(03), 361-363.
- Rathi, E., & Singh, J. (Year). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (Note: A specific year was not provided in the search result).
- Cochran, B. M., & Michael, F. E. (2008). A Modular, Diastereoselective Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329-332.
- Reilly, S. W., & Mach, R. H. (2016). A Facile and Scalable Synthesis of Arylpiperazines via Palladium-Catalyzed Amination under Aerobic Conditions. Organic Letters, 18(20), 5272-5275.
- Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Promoted Decarboxylative Annulation for the Synthesis of 2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162.
- Huang, J., Xu, W., Xie, H., & Li, S. (2012). A Practical and Efficient Synthesis of N-Tosylpiperazine Derivatives. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Ruthenium-Catalyzed Diol-Diamine Coupling for the Synthesis of Piperazines and Diazepanes. Organic Letters, 25(10), 1754-1759.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]
- Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Thiophene derivative and use thereof.
-
ResearchGate. (n.d.). Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one.... Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Thiophen-2-yl)piperidine. PubChem. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Retrieved from [Link]
Sources
Methodological & Application
Leveraging "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" as a Covalent Chemical Probe for Target Deconvolution in Proteomics
An Application Note and Protocol Guide for Proteomics Research
Introduction: Unveiling Protein Targets with Covalent Probes
The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology.[1][2] Phenotypic screening can reveal compounds with interesting biological effects, but understanding their mechanism of action requires pinpointing their molecular targets. Chemical proteomics, particularly the use of covalent chemical probes, offers a powerful strategy for this purpose.[3][4] Covalent probes are designed to form a stable, irreversible bond with their protein targets, which facilitates their enrichment and identification from complex biological mixtures.[5] This application note outlines a hypothetical framework for the use of a modified form of "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" as a novel covalent probe for proteomics research.
While the parent compound is not inherently reactive, its scaffold provides a versatile starting point for chemical modification. For the purposes of this guide, we will refer to our modified, probe-enabled compound as PTE-Probe . The design of PTE-Probe incorporates two key features: an electrophilic "warhead" to enable covalent bonding and a bioorthogonal handle for downstream applications.[6][7]
Probe Design and Mechanism of Action
The core structure of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone is modified to create PTE-Probe. A terminal alkyne group is added to the piperazine ring, serving as a bioorthogonal handle for "click" chemistry.[3] More importantly, an acrylamide group is incorporated to act as a soft electrophile, or "warhead." This warhead is designed to react with nucleophilic amino acid residues, such as cysteine, within the binding pocket of a target protein.[5][6]
The proposed mechanism of action involves a Michael addition reaction between the acrylamide warhead of PTE-Probe and the thiol group of a cysteine residue on the target protein. This forms a stable covalent bond, effectively "tagging" the protein for subsequent identification. The selectivity of the probe is determined by the reversible binding affinity of the parent scaffold to the protein, which brings the reactive warhead into proximity with the nucleophilic residue.[8]
Experimental Workflow for Target Identification
The overall workflow for identifying the protein targets of PTE-Probe is a multi-step process that begins with treating live cells with the probe and ends with the identification of tagged proteins by mass spectrometry.[9] This workflow is designed to be robust and includes several control experiments to ensure the validity of the results.
Detailed Protocols
The following protocols provide a step-by-step guide for using PTE-Probe to identify protein targets in a human cell line (e.g., HEK293T).
Protocol 1: Cell Culture and PTE-Probe Treatment
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 10 cm plates to reach 80-90% confluency on the day of the experiment.
-
Probe Preparation: Prepare a 10 mM stock solution of PTE-Probe in DMSO.
-
Treatment:
-
For the experimental sample, treat cells with a final concentration of 10 µM PTE-Probe.
-
For the negative control, treat cells with an equivalent volume of DMSO.
-
For the competition control, pre-incubate cells with a 100-fold excess of the parent compound (2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride) for 1 hour before adding 10 µM PTE-Probe.
-
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Harvesting: Aspirate the media, wash the cells twice with cold PBS, and scrape the cells into 1 mL of cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, and 1x protease inhibitor cocktail.
-
Lysis: Resuspend the cell pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. Normalize the protein concentration of all samples to 1 mg/mL with lysis buffer.
Protocol 3: Click Chemistry Reaction
-
Reaction Mix: In a 1.5 mL tube, combine 1 mg of protein lysate with the following click chemistry reagents:
-
Biotin-Azide (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration)
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour on a rotator.
Protocol 4: Enrichment and On-Bead Digestion
-
Bead Preparation: Wash 50 µL of streptavidin magnetic beads three times with lysis buffer.
-
Enrichment: Add the click-reacted lysate to the washed beads and incubate for 1 hour at room temperature on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
8 M urea in 100 mM Tris-HCl, pH 8.5 (3 times)
-
100 mM Tris-HCl, pH 8.5 (3 times)
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 100 mM Tris-HCl, pH 8.5 containing 10 mM DTT and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add 10 µL of 550 mM iodoacetamide. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Wash the beads twice with 100 mM Tris-HCl, pH 8.5.
-
Resuspend the beads in 100 µL of 100 mM Tris-HCl, pH 8.5 containing 2 µg of trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.
Protocol 5: LC-MS/MS Analysis and Data Interpretation
-
Sample Preparation: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-flow HPLC system.[10][11] A typical gradient would be a 90-minute separation using a water/acetonitrile gradient.
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.[12]
-
Search the data against a human protein database (e.g., UniProt).
-
Identify proteins that are significantly enriched in the PTE-Probe treated sample compared to the DMSO control and the competition control.
-
Data Presentation and Interpretation
The primary output of this experiment will be a list of proteins identified and quantified by mass spectrometry.[13] The data should be filtered to identify high-confidence targets.
| Protein ID | Gene Name | PTE-Probe Abundance | DMSO Control Abundance | Competition Control Abundance | Fold Change (PTE/DMSO) |
| P04637 | TP53 | 1.2 x 10⁸ | 5.1 x 10⁵ | 9.8 x 10⁵ | 235.3 |
| Q09472 | HSP90AA1 | 9.8 x 10⁷ | 6.2 x 10⁵ | 1.1 x 10⁶ | 158.1 |
| P62258 | PPIA | 7.5 x 10⁷ | 7.1 x 10⁵ | 8.9 x 10⁵ | 105.6 |
| P10636-8 | HNRNPA1 | 6.9 x 10⁷ | 8.3 x 10⁵ | 1.5 x 10⁶ | 83.1 |
Table 1: Hypothetical list of potential protein targets for PTE-Probe identified by quantitative mass spectrometry. Abundance is represented as label-free quantification (LFQ) intensity.
A genuine target of PTE-Probe should meet the following criteria:
-
High abundance in the PTE-Probe sample.
-
Low or background-level abundance in the DMSO control sample.
-
Significantly reduced abundance in the competition control sample. This is a critical control to demonstrate that the probe is binding to the target in a specific manner that can be competed away by the non-reactive parent compound.
Proposed Covalent Binding Mechanism
The following diagram illustrates the proposed covalent modification of a target protein by PTE-Probe.
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide for the use of a modified "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" derivative, PTE-Probe, as a covalent chemical probe for target identification in proteomics. By following the detailed protocols and data analysis guidelines presented here, researchers can leverage the power of chemical proteomics to uncover the molecular targets of novel small molecules, thereby accelerating drug discovery and the elucidation of complex biological pathways. The principles and workflows described are broadly applicable to the study of other covalent probes and can be adapted to various biological systems.
References
Sources
- 1. Proteomics - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS [preomics.com]
- 5. Covalent Inhibitors | Rowan [rowansci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoproteomics Workflows | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
Application Note: Quantitative Analysis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
Introduction
2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is a synthetic organic compound containing a piperazine, thiophene, and ethanone moiety. As with many active pharmaceutical ingredients (APIs), accurate and precise quantification is critical for quality control, stability testing, and formulation development. This document provides a comprehensive guide to the analytical methods for the quantitative determination of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
The structural components of the molecule—the piperazine ring and the thiophene ring—inform the selection of appropriate analytical techniques. The piperazine group, while lacking a strong chromophore, can be analyzed by various chromatographic methods.[4] The thiophene group, an aromatic heterocycle, allows for UV spectrophotometric detection.[5][6] This application note will focus on two primary methods: a robust High-Performance Liquid Chromatography (HPLC) method for specific quantification and a simpler UV-Vis spectrophotometric method for rapid analysis.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is essential for method development. While experimental data for this specific molecule is not widely available, we can infer properties from its constituent parts.
| Property | Value (Predicted) | Significance for Analysis |
| Molecular Formula | C₁₀H₁₅ClN₂OS | |
| Molecular Weight | 246.76 g/mol | Essential for calculating concentrations and molar absorptivity. |
| Appearance | Likely a white to off-white crystalline solid.[7] | Important for visual inspection and sample preparation. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol.[7] | Guides the choice of solvent for sample and standard preparation. |
| UV Absorbance | The thiophene ring is expected to exhibit UV absorbance. | Forms the basis for UV-Vis spectrophotometry and HPLC with UV detection. |
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preferred method for the accurate and specific quantification of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, especially in the presence of impurities or in complex matrices. A reversed-phase HPLC method is proposed, leveraging the compound's polarity.
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating compounds with moderate polarity. The nonpolar stationary phase (like C18) will interact with the thiophene and piperazine moieties, while a polar mobile phase allows for elution and separation.
-
UV Detection: The presence of the thiophene ring, an aromatic system, suggests that the molecule will have a UV chromophore, making it detectable by a UV detector. The exact wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 230-280 nm.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is standard for reversed-phase HPLC. The buffer controls the pH, which can affect the ionization state of the piperazine ring and thus the retention time. The organic modifier controls the elution strength.
Objective: To quantify 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride with high specificity, accuracy, and precision.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution and efficiency. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B | A gradient elution is proposed to ensure elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | To be determined by scanning a standard solution from 200-400 nm. Likely around 254 nm. | Maximizes sensitivity for the analyte. |
| Injection Volume | 10 µL | A standard injection volume. |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride and prepare a solution with a target concentration within the calibration range using the diluent.
A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[2]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or placebo components. Peak purity analysis should be performed using a DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument) should have a relative standard deviation (RSD) of ≤ 2.0%.[8] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±2% organic modifier composition). |
| System Suitability | Tailing factor ≤ 2.0, theoretical plates > 2000, and %RSD of replicate injections ≤ 2.0%. |
UV-Vis Spectrophotometry
For a more rapid, simpler, and cost-effective analysis, particularly for routine quality control of the pure substance, UV-Vis spectrophotometry can be employed.[9][10] This method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).[11]
-
Solvent Selection: The solvent used to dissolve the sample must be transparent in the UV region where the analyte absorbs. A 50:50 mixture of acetonitrile and water is a good starting point due to its common use in HPLC and good solvating properties for a hydrochloride salt.
-
Wavelength of Maximum Absorbance (λmax): Measuring the absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.[11]
Objective: To rapidly quantify 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride in a pure sample.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride in the chosen diluent (e.g., 10 µg/mL).
-
Scan the solution from 200 nm to 400 nm against a diluent blank.
-
The wavelength corresponding to the highest absorbance is the λmax.
-
-
Preparation of Calibration Curve:
-
From the standard stock solution (1 mg/mL, prepared as in the HPLC method), prepare a series of dilutions to obtain concentrations ranging from, for example, 2 µg/mL to 20 µg/mL.
-
Measure the absorbance of each solution at the predetermined λmax using the diluent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution with a concentration that falls within the calibration curve range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
| Validation Parameter | Acceptance Criteria |
| Specificity | This method is less specific than HPLC and is susceptible to interference from other UV-absorbing substances. It is best suited for pure substance analysis. |
| Linearity | A linear relationship between concentration and absorbance with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | The percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability and intermediate precision should have an RSD of ≤ 2.0%. |
| Range | The range should be established based on the linear, accurate, and precise results. |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the quantification of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride.
Method Validation Logic Diagram
Caption: Logical flow of analytical method validation based on ICH Q2(R2) guidelines.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride using HPLC with UV detection and UV-Vis spectrophotometry. The HPLC method offers high specificity and is recommended for regulatory submissions and analysis in complex matrices. The UV-Vis method provides a rapid and cost-effective alternative for the routine analysis of the pure substance. For both methods, rigorous validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results.
References
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (n.d.).
- Molecules. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- A Review on Analytical Methods for Piperazine Determin
- Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030.
- United Nations Office on Drugs and Crime. (n.d.).
- Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD.
- PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Agilent. (2003). Analysis of Trace (mg/kg)
- HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution.
- PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine.
- International Council for Harmonisation. (2023).
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- Chromatography Forum. (n.d.). Regarding the GC program to detect the compound Thiophene.
- Contract Pharma. (2023). Analytical Testing Methods: UV Spectroscopy.
- ChemBK. (n.d.). Ethanone, 1-(2-chlorophenyl)-2-(1-piperazinyl)-.
- AMSbiopharma. (n.d.).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Juniper Publishers. (n.d.).
- PubMed. (n.d.).
- Chempure. (n.d.). 1-Thiophen-2-yl-ethanone 98% 88-15-3.
- Scimplify. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO : 141109-19-5).
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. 1-Thiophen-2-yl-ethanone 98% 88-15-3 | Chempure [chempure.in]
- 7. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
identification of byproducts in "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" synthesis
Welcome to the technical support resource for the synthesis of 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the identification of byproducts, troubleshooting common issues, and provide validated analytical protocols to ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, and what are its critical control points?
The most prevalent and industrially scalable synthesis involves a nucleophilic substitution reaction. This is typically a two-step process:
-
N-Acylation: Piperazine, acting as a nucleophile, is reacted with an electrophilic acylating agent, 2-chloro-1-(thiophen-2-yl)ethanone. This reaction is usually carried out in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid generated in situ.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the desired hydrochloride salt.
Critical Control Points:
-
Stoichiometry: Piperazine has two nucleophilic nitrogen atoms. Using a large excess of piperazine is crucial to favor mono-acylation and minimize the formation of the di-acylated byproduct.[1]
-
Temperature: The reaction is exothermic. Maintaining a low and controlled temperature (e.g., 0-10 °C) during the addition of the acylating agent is vital to prevent runaway reactions and reduce the formation of side products.[1]
-
Choice of Base: A non-nucleophilic organic base (like triethylamine) or an inorganic base (like potassium carbonate) is used to scavenge the HCl produced, driving the reaction to completion.[2]
Q2: What are the primary byproducts I should anticipate in this synthesis?
Understanding potential impurities is the first step in controlling them. The main byproducts arise from predictable side reactions involving the starting materials.
-
1,4-bis(1-(thiophen-2-yl)ethanone)piperazine (Di-acylation Impurity): This is the most common process-related impurity, formed when both nitrogen atoms of a single piperazine molecule react with the acylating agent.
-
Unreacted Starting Materials: Residual 2-chloro-1-(thiophen-2-yl)ethanone and piperazine may be present if the reaction does not go to completion.
-
2-hydroxy-1-(thiophen-2-yl)ethanone (Hydrolysis Impurity): The chloro-ethanone starting material is susceptible to hydrolysis, especially if moisture is present in the reactants or solvent.
-
Polymeric Byproducts: In some cases, minor amounts of oligomers can form, leading to complex mixtures that are difficult to purify.
Q3: How does the order of addition of reactants impact the impurity profile?
The order of addition is a critical parameter. The recommended procedure is the slow, portion-wise addition of 2-chloro-1-(thiophen-2-yl)ethanone to a solution of excess piperazine and a base. This ensures that the electrophile is always in the presence of a high concentration of the nucleophile, statistically favoring the desired mono-substitution reaction over di-substitution. Reversing the addition can dramatically increase the yield of the di-acylated impurity.[1]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues, linking them to probable causes and offering corrective actions.
Problem: My final product shows a significantly lower or broader melting point than expected.
-
Potential Cause: This is a classic indicator of impurity. The presence of unreacted starting materials or byproducts, particularly the di-acylated impurity, can disrupt the crystal lattice of the final product, leading to a depression and broadening of the melting point.
-
Troubleshooting Steps:
-
Analytical Confirmation: Confirm the presence of impurities using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Re-purification: The most effective solution is re-crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). This process can selectively precipitate the desired product, leaving impurities in the mother liquor.
-
Process Review: For future batches, ensure strict control over stoichiometry (use a larger excess of piperazine) and maintain lower reaction temperatures.
-
Problem: My Mass Spectrometry (MS) data shows a significant peak with a mass of approximately 386.4 g/mol .
-
Potential Cause: This mass corresponds to the protonated molecular ion [M+H]⁺ of the 1,4-bis(1-(thiophen-2-yl)ethanone)piperazine impurity. Its presence confirms that di-acylation is occurring to a significant extent.
-
Troubleshooting Steps:
-
Reaction Stoichiometry: Increase the molar excess of piperazine relative to 2-chloro-1-(thiophen-2-yl)ethanone. Ratios of 5:1 or even higher are common.
-
Slow Addition: Reduce the rate of addition of the acylating agent to maintain a low instantaneous concentration, further disfavoring the second acylation step.
-
Purification: While challenging, this impurity can sometimes be separated from the desired product via column chromatography on silica gel, though re-crystallization is often the more practical approach.
-
Problem: The ¹H NMR spectrum of my product shows complex, poorly resolved signals in the piperazine region (typically 2.5-4.0 ppm).
-
Potential Cause: The desired product should show two distinct signals (typically triplets or broad singlets) for the four protons on each side of the piperazine ring. The presence of the symmetrical di-acylated impurity will add a sharp singlet in this region, overlapping with the product signals and causing apparent complexity. Unreacted piperazine will also appear as a singlet in this region.
-
Troubleshooting Steps:
-
Integrate the Peaks: Carefully integrate the piperazine region against a known peak (e.g., the thiophene protons). A deviation from the expected 8H integration for the piperazine moiety suggests the presence of impurities.
-
HPLC Correlation: Correlate the NMR data with HPLC results to confirm the identity of the impurities.
-
Aqueous Wash: During the workup phase, ensure thorough washing of the organic layer with water or a mild acid solution to remove any unreacted piperazine free base.
-
Byproduct Identification and Workflow
Summary of Key Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Desired Product | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethanone | 210.30 | [M+H]⁺ at m/z 211.1 |
| Di-acylation Impurity | 1,4-bis(1-(thiophen-2-yl)ethanone)piperazine | 362.50 | [M+H]⁺ at m/z 363.1; Symmetrical NMR |
| Hydrolysis Impurity | 2-hydroxy-1-(thiophen-2-yl)ethanone | 142.18 | [M+H]⁺ at m/z 143.0; Absence of piperazine signals in NMR |
| Starting Material | 2-chloro-1-(thiophen-2-yl)ethanone | 160.62 | [M+H]⁺ at m/z 161.0 (with isotope pattern) |
General Synthetic and Analysis Workflow
Caption: General workflow for synthesis and quality control.
Mechanism of Byproduct Formation
Caption: Formation of desired product vs. di-acylated byproduct.
Recommended Analytical Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This method is designed to separate the starting materials, the final product, and the key byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-500.
-
Expected Elution Order: Piperazine (very early), Hydrolysis Impurity, Desired Product, Starting Material (2-chloro...), Di-acylation Impurity (latest).
Protocol 2: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the dried hydrochloride salt.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices as the hydrochloride salt is typically soluble and the acidic N-H protons will exchange, simplifying the spectrum.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.
References
-
Piperazine Chemistry: For general principles of piperazine reactivity and its use in pharmaceuticals. [3]
-
Acylation Reactions: Overview of N-acylation reactions and control of selectivity. [4]
-
Side Reactions in Amide Synthesis: Discussion on factors leading to byproducts in acylation reactions, which is analogous to the chemistry here. [1]
-
Synthesis of Related Structures: Provides examples of reacting piperazine with chloroacetyl chloride derivatives. [2]
-
Thiophene Chemistry: Background on the stability and reactivity of the thiophene ring system. [5][6]
-
Analytical Methodologies for Impurities: General guidance on techniques for impurity profiling in pharmaceutical substances. [7]
Sources
- 1. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biotech-spain.com [biotech-spain.com]
Technical Support Center: Enhancing the Purity of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone Hydrochloride
Welcome to the technical support center for "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the purification of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride.
Q1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A1: A yellow to brownish discoloration in the final product is often due to residual impurities from the synthesis of the precursor, 2-acetylthiophene, or thermal degradation products.[1] The Friedel-Crafts acylation used to produce 2-acetylthiophene can lead to colored byproducts.[1] For removal, a recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be effective. If the color persists, a treatment with a small amount of activated charcoal during the recrystallization process can help adsorb the color-causing impurities. However, use charcoal sparingly as it can also adsorb your product, leading to a lower yield.
Q2: My NMR analysis shows the presence of unreacted piperazine. What is the most efficient way to remove it?
A2: Unreacted piperazine is a common impurity, especially if an excess was used in the synthesis to drive the reaction to completion.[2] Since piperazine is a basic compound, it can be removed by an acid-base extraction. Dissolve your crude product in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being a hydrochloride salt, will remain in the organic layer, while the unreacted piperazine will be protonated and move into the aqueous layer. Be cautious not to use a strong base for neutralization in subsequent steps, as this will deprotonate your desired product.
Q3: I seem to have formed the di-hydrochloride salt instead of the mono-hydrochloride. How can I confirm this and how do I rectify it?
A3: The formation of the di-hydrochloride salt can occur if an excess of hydrochloric acid is used during the salt formation step. You can often distinguish between the mono- and di-hydrochloride salts by their differing melting points and solubility profiles. Titration with a standardized base can also quantify the amount of HCl per mole of your compound. To convert the di-hydrochloride to the mono-hydrochloride, you can dissolve the salt in a minimal amount of water and carefully add a stoichiometric amount of a weak base, such as sodium bicarbonate, until the pH is appropriate for the mono-hydrochloride form. Subsequently, the product can be recrystallized.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR). Mass Spectrometry (MS) will confirm the molecular weight of your compound. For routine checks during purification, Thin Layer Chromatography (TLC) is a quick and effective tool.
Troubleshooting Guides
This section provides in-depth troubleshooting for more complex purification challenges.
Issue 1: Presence of N,N'-bis(2-thenoylmethyl)piperazine Impurity
This impurity arises from the reaction of both nitrogen atoms of the piperazine ring with the 2-bromoacetylthiophene starting material. Its removal can be challenging due to its structural similarity to the desired product.
Root Cause Analysis:
-
Stoichiometry: An insufficient excess of piperazine during the synthesis.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can favor the formation of the di-substituted byproduct.
Troubleshooting Workflow:
Caption: Workflow for addressing the N,N'-bis-substituted impurity.
Detailed Protocols:
-
Column Chromatography: This is often the most effective method for separating the mono- and di-substituted products.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended. The di-substituted product, being less polar than the mono-substituted product, should elute first. The addition of a small amount of a tertiary amine (e.g., triethylamine) to the mobile phase can help to reduce tailing of the amine products on the silica gel.
-
-
Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the hydrochloride salts of the desired product and the impurity.
-
Solvent Selection: Experiment with different solvent systems. Alcohols like ethanol and isopropanol, or mixtures with water, are good candidates.
-
Procedure: Dissolve the crude mixture in a minimal amount of hot solvent. Allow the solution to cool slowly. The less soluble compound should crystallize first. Multiple recrystallization steps may be necessary.
-
Issue 2: Difficulty in Crystallization/Oiling Out
Sometimes the product fails to crystallize from the solution and instead forms an oil.
Root Cause Analysis:
-
Residual Solvents: The presence of other solvents can inhibit crystallization.
-
Impurities: High levels of impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.
-
Supersaturation: The solution may be too concentrated.
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.
Troubleshooting Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the solution to initiate crystallization.
-
Solvent Addition: Add a small amount of a "non-solvent" (a solvent in which your product is less soluble) dropwise to the oiled-out mixture. This can sometimes induce crystallization.
-
Temperature Cycling: Try gently warming the solution to dissolve the oil and then allowing it to cool very slowly. Sometimes, cycling the temperature can encourage crystal formation.
-
Further Purification: If oiling out persists, it is a strong indication of significant impurities. In this case, consider further purification by column chromatography before attempting another recrystallization.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good for inducing crystallization of hydrochloride salts. |
| Ethanol/Water | Polar Protic | Variable | The ratio can be adjusted to optimize solubility and crystal yield. |
| Methanol | Polar Protic | 64.7 | High solubility may lead to lower yields. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be a good alternative if alcohols are not effective. |
Experimental Protocol: Recrystallization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone Hydrochloride
This protocol provides a general guideline for the recrystallization of the title compound. The specific volumes and temperatures may need to be optimized based on the purity of your crude product.
Materials:
-
Crude 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
-
Isopropanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to the flask. Heat the mixture to a gentle reflux with stirring.
-
Co-solvent Addition: If the product does not fully dissolve, add deionized water dropwise until a clear solution is obtained at reflux. Avoid adding a large excess of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and stir for 5-10 minutes.
-
Hot Filtration (if charcoal was used): If you used activated charcoal, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of the target compound.
References
- CN106117153A - The preparation method of 2 piperazinones - Google Patents.
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines - Helda - University of Helsinki. Available at: [Link]
-
Synthesis of 2-substituted piperazines via direct a-lithiation - ResearchGate. Available at: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available at: [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - NIH. Available at: [Link]
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents.
-
1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882 - PubChem. Available at: [Link]
-
Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one... - ResearchGate. Available at: [Link]
- CN101880271A - The synthetic method of 2-thiophene acetyl chloride - Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
- US2919275A - Purification of piperazine - Google Patents.
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. Available at: [Link]
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]
-
Amines and Heterocycles. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
-
2-acetothienone - Organic Syntheses Procedure. Available at: [Link]
-
(IUCr) Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). Available at: [Link]
-
Analytical Methods - OPUS at UTS. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
-
Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. Available at: [Link]
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity Validation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
This guide provides a comprehensive framework for the validation of the bioactivity of the novel compound, "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" (hereinafter referred to as Compound X). The structural motifs within Compound X, namely the piperazine and thiophene rings, are prevalent in a multitude of biologically active agents, suggesting a rich potential for pharmacological activity.[1][2][3] The piperazine nucleus, in particular, is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets, including central nervous system (CNS) receptors and transporters.[3][4][5] This guide will, therefore, focus on a logical, data-driven approach to elucidate a primary, plausible bioactivity for Compound X: its potential as a monoamine reuptake inhibitor, with a comparative analysis against established reference compounds.
Our investigation will be structured to first establish the in vitro target engagement and then to explore the potential in vivo behavioral consequences of this engagement. We will objectively compare the performance of Compound X with that of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI).[6][7]
Mechanistic Hypothesis: A Putative Dual Dopamine and Serotonin Reuptake Inhibitor
The chemical architecture of Compound X, featuring a piperazine ring linked to a thiophene moiety, bears resemblance to known monoamine transporter ligands. The piperazine ring can act as a versatile pharmacophore that interacts with the binding pockets of transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Based on this structural rationale, we hypothesize that Compound X may function as a reuptake inhibitor at DAT and/or SERT. This dual activity could translate into a unique pharmacological profile with potential therapeutic applications in mood and cognitive disorders.
To rigorously test this hypothesis, we will employ a tiered approach, beginning with in vitro assays to determine the binding affinity and functional inhibition of DAT and SERT, followed by in vivo behavioral assays to assess potential antidepressant and psychostimulant effects.
In Vitro Validation: Target Engagement and Functional Inhibition
The foundational step in validating our hypothesis is to ascertain whether Compound X directly interacts with and inhibits the function of the dopamine and serotonin transporters. We will employ radioligand binding assays to measure the binding affinity (Ki) and neurotransmitter uptake assays to determine the functional inhibitory potency (IC50).
Experimental Protocols: In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of Compound X for the human dopamine transporter (hDAT).
-
Rationale: This assay quantifies the direct interaction between Compound X and hDAT, providing a measure of its potency at the target protein.
-
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing hDAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, hDAT-expressing cell membranes are incubated with a specific radioligand for DAT (e.g., [³H]-WIN 35,428) and varying concentrations of Compound X, Bupropion (positive control), or vehicle.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the binding affinity (Ki) of Compound X for the human serotonin transporter (hSERT).
-
Rationale: This assay quantifies the direct interaction between Compound X and hSERT.
-
Methodology: The protocol is analogous to the DAT binding assay, but utilizes HEK293 cells stably expressing hSERT and a SERT-specific radioligand (e.g., [³H]-Citalopram). Fluoxetine will be used as the positive control.[8]
-
Objective: To measure the functional potency (IC50) of Compound X in inhibiting dopamine uptake via hDAT.
-
Rationale: This assay provides a functional readout of the consequence of Compound X binding to hDAT.[9][10]
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing hDAT are seeded in 96-well plates.[9]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of Compound X, Bupropion, or vehicle.
-
Uptake Initiation: [³H]-Dopamine is added to initiate the uptake reaction.
-
Incubation: The cells are incubated for a short period to allow for dopamine uptake.
-
Termination and Lysis: Uptake is terminated by washing with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of [³H]-Dopamine taken up by the cells is quantified by scintillation counting of the cell lysate.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
-
Objective: To measure the functional potency (IC50) of Compound X in inhibiting serotonin uptake via hSERT.
-
Rationale: This assay assesses the functional inhibition of hSERT by Compound X.[11][12]
-
Methodology: The protocol is similar to the dopamine uptake assay, using HEK293 cells expressing hSERT and [³H]-Serotonin as the substrate. Fluoxetine serves as the positive control.[12][13]
Data Presentation: In Vitro Comparative Analysis
The following table summarizes the expected data from the in vitro assays, comparing Compound X with Fluoxetine and Bupropion.
| Compound | DAT Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (DAT/SERT) |
| Compound X | 50 | 150 | 75 | 200 | 0.33 |
| Fluoxetine | >1000 | 1.5 | >1000 | 5 | >200 (SERT selective) |
| Bupropion | 20 | >1000 | 30 | >1000 | <0.02 (DAT selective) |
Note: The data presented for Compound X are hypothetical and for illustrative purposes.
In Vivo Evaluation: Behavioral Correlates of Monoamine Reuptake Inhibition
Following the in vitro characterization, it is crucial to investigate whether the observed target engagement translates into a functional effect in a living organism. We will use two standard behavioral paradigms in rodents: the Forced Swim Test to assess potential antidepressant-like activity and a locomotor activity assay to evaluate potential psychostimulant effects.
Experimental Protocols: In Vivo Assays
-
Objective: To evaluate the antidepressant-like effects of Compound X in mice.[14][15]
-
Rationale: The FST is a widely used behavioral assay to screen for antidepressant efficacy.[14][16][17] A reduction in immobility time is indicative of an antidepressant-like effect.[18][19]
-
Methodology:
-
Animals: Male C57BL/6 mice will be used.
-
Drug Administration: Mice will be administered Compound X, Fluoxetine, Bupropion, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Procedure: Each mouse is placed in a cylinder of water from which it cannot escape. The session is recorded for 6 minutes.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.
-
Data Analysis: The mean immobility time for each group is calculated and compared using ANOVA followed by post-hoc tests.
-
-
Objective: To assess the effect of Compound X on spontaneous locomotor activity in mice.[20]
-
Rationale: Inhibition of dopamine reuptake is often associated with an increase in locomotor activity.[21] This assay will help to determine if Compound X has psychostimulant properties.
-
Methodology:
-
Animals: Male C57BL/6 mice will be used.
-
Apparatus: The test is conducted in open-field arenas equipped with infrared beams to automatically track movement.
-
Habituation: Mice are first habituated to the testing environment.
-
Drug Administration: Mice are treated with Compound X, Bupropion, Fluoxetine, or vehicle (i.p.).
-
Data Collection: Immediately after injection, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).[20][22]
-
Data Analysis: The total distance traveled or the number of beam breaks is compared across treatment groups using ANOVA.
-
Data Presentation: In Vivo Comparative Analysis
The following table presents hypothetical data from the in vivo behavioral assays.
| Treatment Group | Dose (mg/kg, i.p.) | FST Immobility (s) | Locomotor Activity (Total Distance Traveled, cm) |
| Vehicle | - | 150 ± 10 | 3000 ± 250 |
| Compound X | 10 | 90 ± 8 | 5000 ± 300 |
| Fluoxetine | 10 | 85 ± 7 | 3100 ± 200 |
| Bupropion | 10 | 100 ± 9 | 6500 ± 400* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. Note: The data presented for Compound X are hypothetical and for illustrative purposes.
Visualizing Workflows and Pathways
To provide a clear visual representation of the experimental logic and underlying biological pathways, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for bioactivity validation.
Hypothesized Mechanism of Action
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. americanaddictioncenters.org [americanaddictioncenters.org]
- 8. Frontiers | Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy [frontiersin.org]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. lasa.co.uk [lasa.co.uk]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 20. va.gov [va.gov]
- 21. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
A Comparative Guide to HPLC-Based Purity Confirmation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity confirmation of "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride," a molecule of interest in pharmaceutical research. We will explore two distinct HPLC approaches, Reversed-Phase (RP) HPLC with UV detection and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD), providing the scientific rationale behind each and supporting experimental data to guide your analytical method development.
The Criticality of Purity Confirmation
The presence of impurities in an API can have significant consequences, ranging from reduced therapeutic effect to severe adverse reactions. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity control. Therefore, a robust, validated, stability-indicating analytical method is not just a quality control measure but a critical component of the drug development process.
Understanding the Analyte: 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
This molecule incorporates three key structural features that influence its analytical behavior:
-
A Thiophene Ring: This aromatic heterocycle possesses a strong chromophore, making it readily detectable by UV spectroscopy.
-
A Piperazine Ring: This basic, hydrophilic amine moiety lacks a significant UV chromophore, presenting a challenge for conventional UV-based detection, especially at low levels.[1]
-
An Ethanone Linker: This carbonyl group can influence the molecule's polarity and potential degradation pathways.
The hydrochloride salt form enhances the molecule's solubility in aqueous media.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the most common chromatographic technique in the pharmaceutical industry due to its versatility and robustness.
The Rationale
This method leverages the hydrophobic character of the thiophene ring for retention on a non-polar stationary phase (like C18). The strong UV absorbance of the thiophene moiety allows for sensitive detection.
Experimental Protocol: RP-HPLC-UV
Objective: To develop a primary, robust RP-HPLC-UV method for the purity assessment of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride and to separate it from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Discussion of Experimental Choices
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the thiophene moiety.
-
Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent, improving the peak shape of the basic piperazine moiety by masking residual silanol interactions on the stationary phase. It also maintains a low pH, ensuring the analyte is in its protonated, more water-soluble form.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the elution of a wide range of impurities with varying polarities, from the hydrophilic piperazine starting material to potentially more hydrophobic byproducts.
-
Detection at 254 nm: This wavelength provides good sensitivity for the thiophene ring, a common chromophore in many organic molecules. A PDA detector would be advantageous to assess peak purity and detect impurities with different UV spectra.
Method 2: The Alternative Approach - HILIC with ELSD Detection
For analytes that are poorly retained in RP-HPLC or lack a strong UV chromophore, HILIC coupled with a universal detector like ELSD offers a powerful alternative.[2]
The Rationale
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates an aqueous layer on the stationary phase, and polar analytes are retained through partitioning. This is particularly advantageous for retaining and separating the highly polar piperazine and related impurities.[2][3] Since piperazine itself does not have a strong UV chromophore, ELSD is an ideal detector. ELSD detects analytes by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[4]
Experimental Protocol: HILIC-ELSD
Objective: To develop an orthogonal HPLC method for the purity assessment of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, with a focus on detecting polar impurities and overcoming the limitations of UV detection for certain impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: HILIC (bare silica or amide-bonded), 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% B
-
5-20 min: 95% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate: 1.5 L/min (Nitrogen)
-
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in a 90:10 mixture of acetonitrile and water to a final concentration of 2 mg/mL.
Discussion of Experimental Choices
-
HILIC Column: A polar stationary phase allows for the retention of the hydrophilic piperazine moiety and other polar impurities that would elute in the void volume in an RP-HPLC method.
-
High Acetonitrile Concentration: The high organic content in the mobile phase is essential for achieving retention in HILIC mode.
-
Ammonium Formate Buffer: This volatile buffer is compatible with ELSD and helps to maintain a consistent pH for reproducible chromatography.
-
ELSD Detector: This universal detector is crucial for detecting impurities that lack a UV chromophore, such as piperazine.
Comparison of the Two Methods
| Feature | RP-HPLC-UV | HILIC-ELSD |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity and partitioning. |
| Primary Application | General purity testing, detection of non-polar and moderately polar impurities. | Detection of polar impurities, orthogonal method for purity confirmation. |
| Detection | UV-Vis absorption (requires a chromophore). | Light scattering (detects non-volatile analytes). |
| Sensitivity | High for compounds with strong chromophores. | Generally lower than UV for strong chromophores, but detects non-UV active compounds. |
| Quantitation | Linear response over a wide range. | Non-linear response, requires calibration curve for accurate quantitation. |
| Impurity Detection | May miss highly polar impurities (elute in void) or those without a chromophore. | Excellent for polar impurities and those lacking a chromophore (e.g., piperazine). |
| Mobile Phase | Non-volatile buffers/acids can be used. | Requires volatile mobile phases. |
| Robustness | Generally considered very robust and reproducible. | Can be more sensitive to mobile phase composition and water content. |
Potential Impurities and Their Separation
A thorough purity analysis must consider potential impurities arising from the synthesis and degradation of the API.
Process-Related Impurities
The synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride likely involves the reaction of a 2-thienyl ethanone derivative with piperazine. Therefore, potential impurities include:
-
Piperazine: Unreacted starting material. Highly polar and lacks a strong UV chromophore.
-
2-Bromo-1-(thiophen-2-yl)ethanone or similar activated thiophene starting material: Unreacted starting material with a strong UV chromophore.
-
Byproducts of the reaction: Such as N,N'-bis(1-(thiophen-2-yl)acetyl)piperazine, a more hydrophobic impurity.
The RP-HPLC-UV method would be suitable for detecting the activated thiophene starting material and the bis-substituted byproduct. However, it would likely miss the piperazine impurity. The HILIC-ELSD method would be essential for detecting and quantifying the piperazine impurity.
Degradation Products
Forced degradation studies, as mandated by ICH guidelines, are crucial to establish the stability-indicating nature of an analytical method.[5][6]
Forced Degradation Workflow
Sources
A Comprehensive Guide to Sourcing and Verifying Reference Standards for 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of a study is fundamentally linked to the quality of its reference standards. This guide offers an in-depth, technical comparison and procedural outline for sourcing and verifying reference standards of "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride," a compound of interest in pharmaceutical research.
The Imperative of High-Quality Reference Standards
Reference standards are the bedrock of analytical testing in the pharmaceutical industry. They are critical for the validation of analytical methods, the quantification of active pharmaceutical ingredients (APIs), and the identification of impurities. The use of a well-characterized reference standard for 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride ensures the accuracy, reproducibility, and reliability of experimental data, which is paramount for regulatory submissions and the overall success of a drug development program.
Selecting a Reputable Supplier: A Comparative Analysis
Choosing a supplier for a reference standard is a critical decision that should be based on a thorough evaluation of their quality systems and the comprehensiveness of the documentation they provide. Below is a comparison of reputable suppliers known for their production of high-quality chemical standards. While specific data for "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" may vary, this table provides a general overview of what to expect from these leading organizations.
| Supplier | Quality & Certification | Typical Data Provided with Certificate of Analysis (CoA) |
| LGC Standards (including Toronto Research Chemicals - TRC) | LGC's facilities are often ISO/IEC 17025 and 17034 accredited, ensuring high-quality production and characterization of reference materials.[1] TRC, a subsidiary of LGC, specializes in the synthesis of complex organic chemicals and provides a complete analytical data package.[2][3] | Comprehensive CoA including identity confirmation (¹H NMR, MS), purity assessment (HPLC, GC), and information on residual solvents and water content.[1][2][3][4] |
| Clearsynth | Clearsynth's facilities are Quality Certified, and they provide extensive documentation with their reference standards.[5] They offer both primary and secondary pharmaceutical reference standards.[6] | Detailed CoA with data such as appearance, solubility, Mass Spectrum, ¹H NMR spectrum, and purity by HPLC.[7] They also provide information on volatile content and ash content by TGA.[7] |
The Anatomy of a Certificate of Analysis (CoA): A Researcher's Checklist
The Certificate of Analysis is the most crucial document accompanying a reference standard. It is a testament to the material's identity, purity, and quality. When evaluating a CoA for 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, researchers should look for the following key analytical data:
-
Identity Confirmation:
-
¹H NMR Spectroscopy: The CoA should include a spectrum that is consistent with the structure of the molecule. For a piperazine derivative, one would expect to see characteristic signals for the piperazine ring protons.[8][9][10][11]
-
Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of the compound.
-
-
Purity Assessment:
-
Other Essential Data:
-
Water Content (Karl Fischer titration): Important for accurate weighing of the standard.
-
Residual Solvents (Headspace GC): Ensures that no significant amount of solvent from the synthesis process remains.
-
Elemental Analysis: Confirms the elemental composition of the molecule.
-
In-House Verification: A Prudent Step for Scientific Rigor
While suppliers provide a wealth of data, performing in-house verification of a reference standard is a critical component of good laboratory practice (GLP) and is often a regulatory expectation. This ensures the integrity of the standard within the user's own laboratory environment.
Experimental Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To independently confirm the chemical structure of the 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride reference standard.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Process the spectrum and compare the observed chemical shifts with the expected values for the structure.
-
For the piperazine moiety, one would typically expect to see broad signals for the N-CH₂ protons.[8][9][11]
-
The thiophene ring protons will have characteristic chemical shifts in the aromatic region.
-
The protons of the ethyl ketone linker should also be identifiable.
-
Integrate the signals to confirm the relative number of protons in each part of the molecule.
-
Experimental Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of the reference standard and ensure the absence of significant impurities.
Methodology:
-
Chromatographic Conditions (Exemplar):
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiophene chromophore has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution at a lower concentration (e.g., 0.1 mg/mL) for injection.
-
Data Analysis:
-
Inject the working solution and record the chromatogram.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100%.
-
The method should be sensitive enough to detect any potential impurities.
-
Visualizing the Workflow
A systematic approach to sourcing and verifying a reference standard is crucial. The following diagram, generated using Graphviz, illustrates the logical flow of this process.
Caption: A logical workflow for sourcing and verifying a new reference standard.
Conclusion
The process of selecting and verifying a reference standard for a compound like 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is a meticulous one that demands a keen eye for detail and a commitment to scientific rigor. By partnering with reputable suppliers that provide comprehensive analytical data and by conducting thorough in-house verification, researchers can build a strong foundation of quality and confidence in their analytical results, ultimately contributing to the advancement of pharmaceutical science.
References
-
Phoenix-Sci. (n.d.). LGC Reference Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
-
RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
ACI Sciences. (n.d.). Pharmaceutical. Retrieved from [Link]
-
NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
-
YouTube. (2013, August 1). Primary and secondary reference standards in pharmaceutical quality control. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
Sources
- 1. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 2. LGC Group [www2.lgcgroup.com]
- 3. lubio.ch [lubio.ch]
- 4. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cphi-online.com [cphi-online.com]
- 7. helicon.ru [helicon.ru]
- 8. researchgate.net [researchgate.net]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Navigating Isomeric Potency in Piperazine Compounds
Introduction: The Critical Role of Isomerism in Piperazine Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1] Its structural rigidity, hydrogen bond accepting/donating capabilities, and favorable physicochemical properties contribute to its prevalence in a vast array of FDA-approved drugs.[2][3] These compounds exhibit a wide spectrum of biological activities, including antipsychotic, antihistamine, anticancer, and antimicrobial effects.[1][2] However, the therapeutic efficacy and safety of piperazine-based drugs are not solely dictated by the core scaffold but are profoundly influenced by the spatial arrangement of their constituent atoms—a concept known as isomerism.
This guide provides an in-depth comparison of the biological potency of piperazine isomers, drawing upon experimental data to illuminate the often-dramatic differences in pharmacological activity between seemingly similar molecules. For researchers and drug development professionals, a thorough understanding of these isomeric distinctions is paramount for the rational design of more potent, selective, and safer therapeutics. We will delve into both positional and stereoisomerism, providing concrete examples, supporting data, and the experimental protocols necessary to elucidate these critical differences.
Positional Isomerism: When Location is Everything
Positional isomers have the same molecular formula but differ in the position of a substituent group on a core structure. In the context of arylpiperazines, a major class of neurologically active compounds, the location of a substituent on the aromatic ring can drastically alter receptor binding affinity and functional activity.
Case Study: Arylpiperazine Isomers and Serotonin Receptor Affinity
Arylpiperazine derivatives are well-known ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, making them crucial for treating neuropsychiatric disorders.[4][5] The precise positioning of a substituent on the aryl ring dictates the molecule's ability to fit into the receptor's binding pocket and engage with key amino acid residues.
A compelling example is seen in a series of arylpiperazine salicylamide derivatives, where the position of a methoxy group on the phenyl ring significantly impacts the binding affinity for the human serotonin 5-HT1A receptor.[6]
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 1.2 |
| para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35 |
| Table 1: Impact of Positional Isomerism on 5-HT1A Receptor Binding Affinity of Arylpiperazine Derivatives. Data sourced from[6]. |
As the data clearly indicates, the meta-substituted isomer exhibits a nearly 18-fold higher affinity for the 5-HT1A receptor compared to the ortho isomer and a 29-fold higher affinity than the para isomer.[6] This demonstrates that even a subtle shift in the substituent's location can lead to a profound change in biological potency. This difference is attributed to the optimal orientation of the meta-isomer within the binding pocket, allowing for more favorable interactions with the receptor.
Stereoisomerism: A Tale of Two Enantiomers
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Enantiomers, non-superimposable mirror images, are a critical type of stereoisomer in pharmacology. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[7][8]
Case Study: Chiral Piperazine Derivatives Targeting Nicotinic Acetylcholine Receptors
A study on methyl-substituted aryl piperazinium compounds highlights the dramatic impact of stereochemistry on receptor selectivity and function.[7] By introducing a chiral center at the C2 or C3 position of the piperazine ring, researchers were able to generate stereoisomers with distinct activities at α7 and α9α10 nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in neurotransmission and inflammation.[7][9]
For a dimethylphenyl piperazinium (diMPP) analog, the introduction of chirality at the C2 position led to a striking divergence in activity between the enantiomers:
| Compound | Chirality | α7 nAChR Activity | α9α10 nAChR Activity |
| PA-diMPP | Achiral | Partial Agonist | Partial Agonist |
| (2R)-PA-diMPP | R-enantiomer | Partial Agonist | Antagonist |
| (2S)-PA-diMPP | S-enantiomer | Partial Agonist | Antagonist |
| Table 2: Stereoselective Functional Activity of Chiral Piperazine Derivatives at nAChRs. Data interpreted from[7]. |
This study revealed that while the parent achiral compound was a partial agonist at both receptor subtypes, the introduction of a methyl group at the C2 position converted the compound into an antagonist at the α9α10 receptor while retaining partial agonism at the α7 receptor.[7] Furthermore, subtle differences in potency were observed between the (2R) and (2S) enantiomers.[7] This case underscores the importance of evaluating individual stereoisomers, as a racemic mixture would exhibit a convoluted pharmacological profile, masking the distinct activities of each component.
Experimental Protocols for Assessing Isomeric Potency
To discern the differences in biological activity between piperazine isomers, rigorous and validated experimental protocols are essential. Below are detailed methodologies for key assays.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of piperazine isomers for a target receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT1A receptor).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the test piperazine isomer.
-
For non-specific binding determination, include wells with the radioligand and a high concentration of a known, non-labeled ligand.
-
For total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for GPCRs
This assay measures the functional consequence of receptor activation or inhibition by quantifying the change in the intracellular second messenger, cyclic AMP (cAMP).
Objective: To determine if a piperazine isomer acts as an agonist, antagonist, or inverse agonist at a Gi/Gs-coupled GPCR.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with the piperazine isomer before adding a known agonist.
-
For agonist testing, directly add varying concentrations of the piperazine isomer.
-
Stimulate Gs-coupled receptors with an appropriate agonist (e.g., forskolin) to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
For agonists, plot the cAMP concentration against the logarithm of the isomer concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, plot the response to a fixed concentration of agonist against the logarithm of the isomer concentration to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
-
Visualizing the Pathways
To better understand the mechanisms through which piperazine isomers exert their effects, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Caption: Signaling pathway for a Gi-coupled GPCR agonist.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion: A Call for Isomer-Specific Drug Development
The evidence presented in this guide unequivocally demonstrates that the biological potency of piperazine compounds is exquisitely sensitive to both positional and stereoisomerism. Minor structural alterations can lead to orders-of-magnitude differences in receptor affinity and functional activity. For researchers in drug discovery, this underscores the necessity of synthesizing and evaluating isomers as distinct chemical entities. Relying on data from racemic mixtures or neglecting to explore the full range of positional isomers can obscure the true potential of a chemical scaffold and may lead to the advancement of suboptimal drug candidates. By embracing an isomer-centric approach, supported by robust experimental evaluation, the scientific community can unlock the full therapeutic potential of piperazine derivatives and design the next generation of safer and more effective medicines.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
- A Comparative Analysis of the Biological Activity of Piperazine Isomers. (n.d.). Benchchem.
- Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.).
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
- Cetirizine. (n.d.). Wikipedia.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed Central.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed.
- SAR studies of piperazine derivatives as antidepressant compounds. (n.d.).
- Characterization of inward-rectifier K+ channel inhibition by antiarrhythmic piperazine. (n.d.). PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (n.d.). IIP Series.
- Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indic
- Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). PMC.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed.
- Modulation of ion channels by hydrogen sulfide. (2012). PubMed.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). PubMed.
- Tackling Stereochemistry in Drug Molecules with Vibr
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed.
- Discovery of novel N-aryl piperazine CXCR4 antagonists. (n.d.). PubMed Central.
- Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. (n.d.). PubMed.
- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (2025).
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity [mdpi.com]
- 9. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
